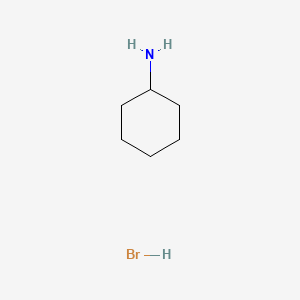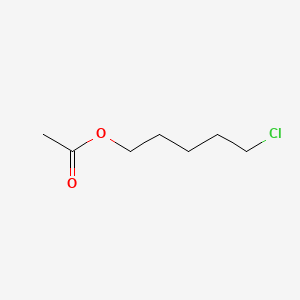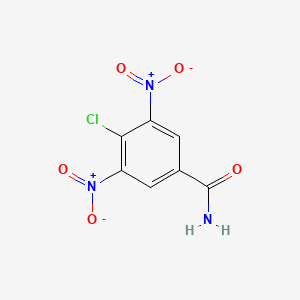
Cyclohexylamine hydrobromide
Overview
Description
Cyclohexylamine hydrobromide is a white flaky or columnar crystal with a content of 99.0% . It has low hygroscopicity and is easily soluble in water and ethanol . It belongs to the hydrogen halide of organic hydrazine amine salts .
Synthesis Analysis
Cyclohexylamine can be produced from cyclamate by the intestinal flora . A one-pot, three-step, reductive catalytic demethoxylation/hydrogenation/amination of lignin-derived guaiacol into cyclohexylamine has been reported .
Molecular Structure Analysis
The molecular formula of Cyclohexylamine hydrobromide is C6H14BrN . It consists of a cyclohexane ring attached to an amine group .
Chemical Reactions Analysis
Cyclohexylamine has a more pronounced irritant effect on the respiratory tract in the mouse than in other animals . It also has a corrosive effect due to its alkalinity .
Physical And Chemical Properties Analysis
Cyclohexylamine hydrobromide has a melting point of 196-199°C . Its density is 0.868 g/ml . The refractive index nD20 is 1.4585 . It is sensitive to hygroscopic conditions .
Scientific Research Applications
Chemical Industry Intermediates
Cyclohexylamines are crucial intermediates in the chemical industry. A study by Tomkins et al. (2018) demonstrated the transformation of phenols with ammonia to primary cyclohexylamines using rhodium as a catalyst. This process offers high selectivity and is applicable to a variety of phenolic compounds (Tomkins et al., 2018).
Microbial Degradation and Biocatalysis
Zhou et al. (2018) explored cyclohexylamine oxidase from Acinetobacter sp. YT-02, which degrades cyclohexylamine. This enzyme could be promising in controlling cyclohexylamine pollution and as a biocatalyst in the deracemization of chiral amines (Zhou et al., 2018).
Analytical Chemistry
Sorouraddin et al. (2017) developed a method using cyclohexylamine for the extraction and preconcentration of heavy metal cations in aqueous samples. This method has potential applications in environmental monitoring and analysis (Sorouraddin et al., 2017).
Pharmaceutical Applications
Glushkov et al. (2006) investigated cyclohexylamine derivatives for their potential as pharmaceuticals. They studied their acute toxicity, analgesic properties, and antidepressant activity (Glushkov et al., 2006).
Environmental Applications
Ozkantar et al. (2019) utilized cyclohexylamine in a method for the spectrophotometric determination of erythrosine in various samples. This method is significant for environmental analysis and safety monitoring in food and cosmetic products (Ozkantar et al., 2019).
Mechanism of Action
Target of Action
Cyclohexylamine hydrobromide is a chemical compound used in various industrial fields as a corrosion inhibitor and a chemical intermediate
Mode of Action
The corrosive effect of cyclohexylamine, a component of cyclohexylamine hydrobromide, is due to its alkalinity . It has been described as having sympathomimetic and cardiovascular effects .
Biochemical Pathways
Cyclohexylamine hydrobromide is involved in the oxidation process over alumina-based catalysts . This process is an attractive one-step route to prepare a commercially important cyclohexanone oxime . .
Pharmacokinetics
Cyclohexylamine, a possible metabolite of the artificial sweetener cyclamate, is absorbed rapidly and almost completely in both animals and humans when administered orally . In humans, the peak concentration in the blood is reached after 1 to 2 hours, and the half-life is between 3 and 5 hours . Approximately 90% or more of the administered doses of cyclohexylamine are eliminated via the urine .
Result of Action
Cyclohexylamine causes a dose-dependent rise in arterial blood pressure . A close correlation between plasma levels of cyclohexylamine and increase of mean arterial blood pressure has been established . Plasma levels of cyclohexylamine of about 0.7 to 0.8 μg/ml are required to cause a significant increase in arterial blood pressure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cyclohexylamine hydrobromide. For instance, it is recommended to store the compound in a well-ventilated place and keep the container tightly closed . It is also advised to use the compound only outdoors or in a well-ventilated area . .
Safety and Hazards
properties
IUPAC Name |
cyclohexanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.BrH/c7-6-4-2-1-3-5-6;/h6H,1-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHWJRRXQPGIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180865 | |
| Record name | Cyclohexylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26227-54-3 | |
| Record name | Cyclohexanamine, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26227-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026227543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















